1-(3-hydrazinylpropyl)-1H-imidazole trihydrochloride
Description
1-(3-Hydrazinylpropyl)-1H-imidazole trihydrochloride (CAS: 1955547-67-7) is an imidazole derivative with a hydrazine-terminated propyl chain and three hydrochloride salt equivalents. Its molecular formula is C₆H₁₅Cl₃N₄, and it is structurally characterized by a 1H-imidazole core substituted at the 1-position with a 3-hydrazinylpropyl group. The trihydrochloride salt enhances aqueous solubility, making it suitable for applications in pharmaceutical synthesis and conjugation chemistry .
Properties
IUPAC Name |
3-imidazol-1-ylpropylhydrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.3ClH/c7-9-2-1-4-10-5-3-8-6-10;;;/h3,5-6,9H,1-2,4,7H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQZYKBKZQANCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-hydrazinylpropyl)-1H-imidazole trihydrochloride is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.
Biological Activities
The biological activities of imidazole derivatives, including this compound, cover a wide spectrum including:
- Antimicrobial Activity : Imidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes and membranes, disrupting their function .
- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Effects : Research indicates that compounds containing the imidazole ring may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Antitubercular Activity : The potential of imidazole derivatives in combating tuberculosis has been explored, with promising results indicating their efficacy against Mycobacterium tuberculosis .
The mechanism of action for this compound is believed to involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby reducing their viability.
- Membrane Disruption : By integrating into microbial membranes, the compound can disrupt membrane integrity, leading to cell lysis.
- Reactive Oxygen Species (ROS) Modulation : Some studies have shown that imidazole derivatives can modulate oxidative stress responses, which is critical in cancer therapy and antimicrobial action .
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Waghmare et al., various 1,3-diazole derivatives were synthesized and evaluated for their biological activities. The study highlighted that derivatives with hydrazine substitutions exhibited enhanced antimicrobial and anticancer properties compared to their unsubstituted counterparts. Specifically, the derivative similar to this compound showed significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Substituent Variability and Salt Forms
The table below compares key structural and physicochemical properties of 1-(3-hydrazinylpropyl)-1H-imidazole trihydrochloride with similar imidazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Salt Form | Key Features |
|---|---|---|---|---|---|
| This compound | C₆H₁₅Cl₃N₄ | ~249.57 | Hydrazinylpropyl (-NH-NH₂) | Trihydrochloride | High solubility; potential conjugation utility |
| 1-(3-Chloropropyl)-1H-imidazole hydrochloride | C₆H₉ClN₂ | 144.6 | Chloropropyl (-Cl) | Hydrochloride | Reactive alkylating agent |
| 1-(Azetidin-3-yl)-1H-imidazole hydrochloride | C₆H₁₀ClN₃ | 159.62 | Azetidinyl (4-membered N-ring) | Hydrochloride | Rigid structure; enhanced receptor binding |
| 1-(3-Aminophenyl)-1H-imidazole-2-thiol hydrochloride | C₉H₁₀ClN₃S | 227.72 | Aminophenyl, thiol (-SH) | Hydrochloride | Aromaticity; disulfide bond potential |
| 2-(3-Chloropropyl)-1H-imidazole hydrochloride | C₆H₁₀Cl₂N₂ | 181.06 | Chloropropyl (-Cl) at 2-position | Hydrochloride | Positional isomerism; altered reactivity |
Key Differences and Implications
- Hydrazinylpropyl vs. Chloropropyl : The hydrazine group (-NH-NH₂) in the target compound enables nucleophilic reactions, such as hydrazone formation with carbonyl groups, which is absent in chloropropyl derivatives (e.g., 1-(3-chloropropyl)-1H-imidazole hydrochloride). Chloropropyl analogues are more suited for alkylation reactions due to the -Cl group’s electrophilicity .
- Trihydrochloride vs. Monohydrochloride: The trihydrochloride salt increases polarity and solubility in aqueous media compared to mono-salts, which may enhance bioavailability in drug formulations .
- Azetidinyl vs.
- Positional Isomerism : 2-(3-Chloropropyl)-1H-imidazole hydrochloride demonstrates how substituent placement on the imidazole ring (1- vs. 2-position) alters electronic properties and reactivity .
Pharmaceutical Relevance
- Hydrazine Derivatives: The hydrazinyl group in this compound is critical in prodrug design and enzyme inhibition (e.g., monoamine oxidase inhibitors) due to its redox activity .
- Chloropropyl Analogues : 1-(3-Chloropropyl)-1H-imidazole hydrochloride is widely used as a building block in synthesizing anticancer agents and polymer precursors (e.g., calixarene macrocycles) .
- Azetidinyl Derivatives : The constrained structure of azetidine-containing compounds may improve metabolic stability in drug candidates targeting neurological disorders .
Material Science
Imidazole derivatives with reactive substituents (e.g., -Cl, -NH₂) are employed in polymer synthesis. For example, chloropropyl-imidazole compounds participate in click chemistry reactions to form functionalized calixarenes .
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